Cas no 946225-71-4 (N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide)

N-1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide is a specialized organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group and a cyclopropanecarboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The ethanesulfonyl group enhances solubility and metabolic stability, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and development. The compound’s balanced lipophilicity and steric profile make it suitable for further derivatization in medicinal chemistry programs.
N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide structure
946225-71-4 structure
商品名:N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide
CAS番号:946225-71-4
MF:C15H20N2O3S
メガワット:308.395902633667
CID:5513491

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxamide, N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-
    • N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide
    • インチ: 1S/C15H20N2O3S/c1-2-21(19,20)17-9-3-4-11-7-8-13(10-14(11)17)16-15(18)12-5-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,18)
    • InChIKey: PPJQDGZQEQKHSY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC3=C(C=C2)CCCN3S(CC)(=O)=O)=O)CC1

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2051-0653-15mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2051-0653-10mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2051-0653-50mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2051-0653-2μmol
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2051-0653-30mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2051-0653-3mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2051-0653-4mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2051-0653-1mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2051-0653-20mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2051-0653-20μmol
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
946225-71-4 90%+
20μl
$79.0 2023-05-17

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide 関連文献

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamideに関する追加情報

N-1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide: A Comprehensive Overview

N-1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide (CAS No. 946225-71-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring, a tetrahydroquinoline moiety, and an ethanesulfonyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The tetrahydroquinoline scaffold is a well-known pharmacophore that has been extensively studied for its diverse biological activities. It has been implicated in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the ethanesulfonyl group further enhances the compound's pharmacological profile by modulating its solubility and metabolic stability.

Recent studies have highlighted the potential of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. The researchers found that the compound effectively reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.

In addition to its neuroprotective properties, N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide has also shown promise in the treatment of chronic pain. A preclinical study conducted by a team at the University of California (2022) revealed that the compound significantly reduced pain hypersensitivity in animal models of neuropathic pain. The mechanism of action involves the modulation of sodium channels and the inhibition of pro-inflammatory cytokines.

The cyclopropane ring in the structure of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide plays a crucial role in its biological activity. The cyclopropane ring is known for its strain energy and unique electronic properties, which can influence the compound's binding affinity to target proteins. This structural feature may contribute to the compound's selectivity and potency in various biological assays.

From a synthetic chemistry perspective, the preparation of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide involves several key steps. The synthesis typically begins with the formation of the tetrahydroquinoline core through a multistep process involving condensation reactions and reduction steps. The cyclopropane ring is then introduced via a cycloaddition reaction or through a ring-closing metathesis (RCM) approach. Finally, the ethanesulfonyl group is attached through an electrophilic substitution reaction.

The pharmacokinetic properties of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide have been evaluated in preclinical studies to assess its suitability for further development as a therapeutic agent. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for drug development.

In conclusion, N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide (CAS No. 946225-71-4) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in neurodegenerative diseases and chronic pain management.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量